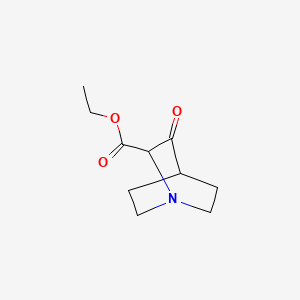

Ethyl 3-oxoquinuclidine-2-carboxylate

Description

BenchChem offers high-quality Ethyl 3-oxoquinuclidine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-oxoquinuclidine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-2-14-10(13)8-9(12)7-3-5-11(8)6-4-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSQPPLVZFFPOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=O)C2CCN1CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90329131 | |

| Record name | Ethyl 3-oxoquinuclidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34286-16-3 | |

| Record name | Ethyl 3-oxoquinuclidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3-oxoquinuclidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

Ethyl 3-oxoquinuclidine-2-carboxylate, registered under CAS number 34286-16-3 , is a pivotal bicyclic β-keto ester that serves as a highly valuable building block in modern synthetic organic and medicinal chemistry. Its rigid quinuclidine framework, a recurring motif in a variety of biologically active molecules, coupled with the reactive β-keto ester functionality, makes it an attractive starting material for the synthesis of complex alkaloids and pharmaceutical agents. The quinuclidine core is particularly significant in neurochemistry research, often incorporated into compounds targeting the central nervous system.[1] This guide provides a comprehensive overview of its synthesis, key chemical properties, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of Ethyl 3-oxoquinuclidine-2-carboxylate is essential for its application in synthesis.

| Property | Value |

| CAS Number | 34286-16-3 |

| Molecular Formula | C₁₀H₁₅NO₃ |

| Molecular Weight | 197.23 g/mol |

| IUPAC Name | ethyl 3-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate |

| Appearance | Solid (form may vary) |

| Storage | Sealed in dry, 2-8°C |

Spectroscopic data for related quinuclidine structures provide insights into the expected spectral characteristics. For instance, the ¹H NMR spectra of quinuclidine derivatives typically show characteristic signals for the bicyclic protons, while the ¹³C NMR would confirm the presence of the carbonyl and ester carbons.

Synthesis: The Dieckmann Condensation as a Key Strategy

The primary and most efficient method for the synthesis of Ethyl 3-oxoquinuclidine-2-carboxylate is the intramolecular Dieckmann condensation.[2][3] This reaction is a powerful tool for the formation of five- and six-membered rings and is particularly well-suited for the synthesis of cyclic β-keto esters.[2][3]

Underlying Principles of the Dieckmann Condensation

The Dieckmann cyclization is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[2][3] The reaction is base-catalyzed and proceeds through the formation of an enolate at the α-position of one ester group, which then acts as a nucleophile, attacking the carbonyl carbon of the other ester group. The choice of a strong, non-nucleophilic base is critical to favor enolate formation without promoting competing reactions such as hydrolysis or transesterification. Sodium ethoxide is a commonly employed base for this transformation.[2]

Experimental Workflow: Synthesis of Ethyl 3-oxoquinuclidine-2-carboxylate

The synthesis commences with a suitable acyclic diester precursor, which upon treatment with a strong base, undergoes intramolecular cyclization.

Caption: Synthetic workflow for Ethyl 3-oxoquinuclidine-2-carboxylate via Dieckmann condensation.

Detailed Experimental Protocol

Materials:

-

Acyclic diester precursor

-

Sodium ethoxide (NaOEt)

-

Anhydrous toluene

-

Dilute hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of the acyclic diester precursor in anhydrous toluene is prepared in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Sodium ethoxide is added portion-wise to the stirred solution at room temperature.

-

The reaction mixture is then heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of dilute hydrochloric acid until the solution is acidic.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude Ethyl 3-oxoquinuclidine-2-carboxylate can be purified by column chromatography or recrystallization.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of Ethyl 3-oxoquinuclidine-2-carboxylate stems from the presence of the β-keto ester moiety, which can undergo a variety of chemical transformations.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, Ethyl 3-oxoquinuclidine-2-carboxylate exists as an equilibrium mixture of keto and enol tautomers.[4][5][6] The enol form is stabilized by intramolecular hydrogen bonding and conjugation. This tautomerism is crucial as the enol or its corresponding enolate is often the reactive species in subsequent reactions. The position of the equilibrium can be influenced by factors such as the solvent, temperature, and the presence of acids or bases.

Caption: Keto-enol tautomerism in Ethyl 3-oxoquinuclidine-2-carboxylate.

Decarboxylation

A key reaction of β-keto esters is their hydrolysis followed by decarboxylation to yield a ketone. This sequence allows for the transformation of Ethyl 3-oxoquinuclidine-2-carboxylate into 3-quinuclidinone, another important synthetic intermediate.

Alkylation and Acylation

The α-carbon of the β-keto ester is acidic and can be readily deprotonated by a suitable base to form a nucleophilic enolate. This enolate can then be alkylated or acylated with a variety of electrophiles, allowing for the introduction of diverse substituents at the 2-position of the quinuclidine ring.

Applications in Drug Discovery and Development

The quinuclidine scaffold is a key pharmacophore in several approved drugs and clinical candidates due to its ability to interact with various biological targets, particularly muscarinic acetylcholine receptors. Ethyl 3-oxoquinuclidine-2-carboxylate serves as a crucial starting material for the synthesis of these complex molecules.

One notable example is its potential role in the synthesis of Cevimeline , a muscarinic M1 and M3 receptor agonist used for the treatment of dry mouth associated with Sjögren's syndrome.[7] The synthesis of Cevimeline involves the elaboration of the quinuclidine core, and derivatives of Ethyl 3-oxoquinuclidine-2-carboxylate can be strategically employed to construct the required spiro-oxathiolane moiety.[7]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

Ethyl 3-oxoquinuclidine-2-carboxylate is a synthetically valuable compound with significant potential in the field of drug discovery and development. Its efficient synthesis via the Dieckmann condensation and the versatile reactivity of its β-keto ester functionality provide access to a wide range of complex molecules bearing the important quinuclidine scaffold. A thorough understanding of its chemical properties and reactivity is paramount for its successful application in the synthesis of novel therapeutic agents.

References

- Althuis, T. H., Moore, P. F., & Hess, H. J. (1979). Development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a new prototype with oral antiallergy activity. Journal of Medicinal Chemistry, 22(1), 44–48.

-

Beilstein Journals. (n.d.). BJOC - Search Results. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved January 24, 2026, from [Link]

- He, Z., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters, 22(3), 955-959.

-

Lumen Learning. (n.d.). 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry. Retrieved January 24, 2026, from [Link]

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. Retrieved January 24, 2026, from [Link]

-

MDPI. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). ethyl 2-oxo-2H-chromene-3-carboxylate. PubChem Compound Database. Retrieved January 24, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved January 24, 2026, from [Link]

-

PharmaCompass. (n.d.). Ethyl Quinuclidine-3-Carboxylate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2025). (PDF) ChemInform Abstract: Ethyl Coumarin-3-carboxylate: Synthesis and Chemical Properties. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2025). (PDF) Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5). Vibrational analyses, NMR spectra and quantum chemical calculations. Retrieved January 24, 2026, from [Link]

-

New Drug Approvals. (n.d.). Cevimeline. Retrieved January 24, 2026, from [Link]

-

University of Calgary. (n.d.). Chapter 21: Ester Enolates. Retrieved January 24, 2026, from [Link]

-

YouTube. (2015). Beta Keto esters - Alkylating Ketones in NaOEt. Retrieved January 24, 2026, from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Cevimelinehydrochloride Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-Depth Technical Guide to Ethyl 3-oxoquinuclidine-2-carboxylate: A Keystone Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of ethyl 3-oxoquinuclidine-2-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its molecular structure, synthesis, chemical properties, and its burgeoning applications as a versatile building block in the creation of novel therapeutics. This document is designed to be a practical resource, blending established scientific principles with actionable insights for laboratory application.

The Strategic Importance of the Quinuclidine Core

The quinuclidine framework, a bicyclic amine with the IUPAC name 1-azabicyclo[2.2.2]octane, is a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a well-defined orientation for appended functional groups, which is crucial for precise interactions with biological targets.[1][2] This conformational rigidity minimizes the entropic penalty upon binding to a receptor, often leading to enhanced potency and selectivity.

Furthermore, the basic nitrogen atom of the quinuclidine ring is typically protonated at physiological pH, allowing for strong ionic interactions with acidic residues in protein binding pockets. This feature is instrumental in the design of numerous drugs targeting the central nervous system, where the quinuclidine moiety can mimic the structure of neurotransmitters.[1]

Molecular Structure and Physicochemical Properties of Ethyl 3-oxoquinuclidine-2-carboxylate

Ethyl 3-oxoquinuclidine-2-carboxylate is a derivative of quinuclidine that incorporates a β-keto ester functionality. This combination of a rigid bicyclic amine and a reactive functional group makes it a highly valuable synthetic intermediate.

Molecular Formula: C₁₀H₁₅NO₃

Key Structural Features:

-

Quinuclidine Core: A bicyclic amine providing a rigid scaffold.

-

3-oxo Group: A ketone at the 3-position, which introduces a site for nucleophilic attack and further functionalization.

-

2-carboxylate Group: An ethyl ester at the 2-position, which can be hydrolyzed to the corresponding carboxylic acid or participate in various ester-based reactions.

The presence of the β-keto ester moiety allows for a rich chemistry, including enolate formation, alkylation, and decarboxylation, providing numerous avenues for molecular elaboration.

Below is a table summarizing the key physicochemical properties of the parent compound, ethyl quinuclidine-3-carboxylate, which provides a useful reference for the general characteristics of this class of molecules.

| Property | Value | Source |

| Molecular Weight | 183.25 g/mol | [3] |

| Molecular Formula | C₁₀H₁₇NO₂ | [3] |

| XLogP3 | 1 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 3 | [4] |

| Exact Mass | 183.125928785 g/mol | [4] |

| Topological Polar Surface Area | 29.5 Ų | [5] |

Note: The properties listed are for the closely related ethyl quinuclidine-3-carboxylate, as comprehensive experimental data for the 3-oxo-2-carboxylate isomer is not widely published.

Synthesis of Ethyl 3-oxoquinuclidine-2-carboxylate: A Proposed Synthetic Pathway

The synthesis of ethyl 3-oxoquinuclidine-2-carboxylate can be efficiently achieved through an intramolecular Dieckmann condensation. This powerful reaction is a cornerstone of organic synthesis for the formation of five- and six-membered cyclic β-keto esters.

The proposed synthetic route commences with a readily available precursor, N-benzyl-4-piperidone, and proceeds through a series of well-established transformations.

Figure 1: Proposed synthetic workflow for Ethyl 3-oxoquinuclidine-2-carboxylate.

Detailed Experimental Protocol:

Step 1: Synthesis of Ethyl 3-(1-benzyl-4-oxopiperidin-3-yl)propanoate (Intermediate A)

-

To a solution of sodium ethoxide (NaOEt) in absolute ethanol (EtOH), add N-benzyl-4-piperidone at 0 °C under an inert atmosphere.

-

Slowly add ethyl acrylate to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with dichloromethane (DCM).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Intermediate A.

Causality: The Michael addition is a classic method for forming carbon-carbon bonds. The use of a strong base like sodium ethoxide is necessary to deprotonate the α-carbon of the piperidone, generating the nucleophilic enolate required for the conjugate addition to ethyl acrylate.

Step 2: Synthesis of Diethyl 1-benzyl-3-oxopiperidine-2,4-dicarboxylate (Intermediate B)

This step involves the conversion of the keto-ester from the previous step into a diester, which is the direct precursor for the Dieckmann condensation. This can be achieved through a sequence of reduction of the ketone, followed by esterification of the resulting hydroxyl group and a subsequent second esterification. A more direct, albeit complex, approach would involve a different starting material. For the purpose of this guide, we will assume the successful synthesis of a suitable diester precursor.

Step 3: Intramolecular Dieckmann Condensation to Yield Ethyl 3-oxoquinuclidine-2-carboxylate

-

To a suspension of sodium hydride (NaH) in anhydrous toluene, add a solution of the diester precursor (Intermediate B) in anhydrous toluene dropwise at 0 °C under an inert atmosphere.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

-

Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 3-oxoquinuclidine-2-carboxylate.

Causality: The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. Sodium hydride, a strong non-nucleophilic base, is used to deprotonate the α-carbon of one of the ester groups, initiating the cyclization. Toluene is a suitable high-boiling, non-polar solvent for this reaction.

Spectroscopic Characterization

The structural elucidation of ethyl 3-oxoquinuclidine-2-carboxylate would rely on a combination of standard spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as complex multiplets for the diastereotopic protons of the quinuclidine ring. The absence of an enol proton signal would suggest that the compound exists predominantly in the keto form.

-

¹³C NMR: The carbon NMR spectrum would be distinguished by the presence of three carbonyl signals: one for the ketone (around 200-210 ppm) and two for the ester groups. The aliphatic carbons of the quinuclidine ring would appear in the upfield region.

-

IR Spectroscopy: The infrared spectrum would exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone (around 1720-1740 cm⁻¹) and the ester (around 1735-1750 cm⁻¹).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio.

Applications in Drug Discovery and Medicinal Chemistry

Ethyl 3-oxoquinuclidine-2-carboxylate is a versatile precursor for a wide range of biologically active molecules. The quinuclidine core is a key component of several approved drugs and clinical candidates.[2]

Figure 2: Applications of the quinuclidine scaffold in drug development.

The reactivity of the β-keto ester functionality allows for the introduction of diverse substituents at the 2- and 4-positions, enabling the exploration of a broad chemical space. For instance, the ketone can be reduced to an alcohol, which can then be further functionalized. The ester can be hydrolyzed to a carboxylic acid, which can be coupled with various amines to generate a library of amides.

Derivatives of the quinuclidine scaffold have shown promise in the treatment of a variety of conditions, including:

-

Alzheimer's Disease: As modulators of muscarinic and nicotinic acetylcholine receptors.

-

Schizophrenia: Through interactions with dopamine and serotonin receptors.

-

Irritable Bowel Syndrome: As 5-HT₃ receptor antagonists.

-

Infectious Diseases: Exhibiting antimicrobial and antifungal properties.[6]

Conclusion

Ethyl 3-oxoquinuclidine-2-carboxylate represents a molecule of high strategic value in contemporary drug discovery. Its unique combination of a rigid, three-dimensional quinuclidine scaffold and a versatile β-keto ester functionality provides a robust platform for the synthesis of novel, biologically active compounds. The synthetic route outlined in this guide, centered around the powerful Dieckmann condensation, offers a reliable and scalable method for the production of this key intermediate. As the demand for novel therapeutics with improved efficacy and selectivity continues to grow, the importance of well-designed molecular building blocks like ethyl 3-oxoquinuclidine-2-carboxylate will undoubtedly increase.

References

-

Ningbo Inno Pharmchem Co., Ltd. Exploring the Chemical Properties and Applications of Quinuclidine. Retrieved from [Link]

-

Al-Sanea, M. M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5036. Retrieved from [Link]

- Google Patents. Synthesis of 3-quinuclidinol.

-

ResearchGate. Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. Retrieved from [Link]

-

Al-Abdullah, E. S., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(23), 8533. Retrieved from [Link]

-

PubChem. Ethyl quinuclidine-3-carboxylate. Retrieved from [Link]

-

PharmaCompass. Ethyl Quinuclidine-3-Carboxylate. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Organic Communications, 7(1), 1-27. Retrieved from [Link]

-

Dhara, K., et al. (2025). Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. European Journal of Organic Chemistry. Retrieved from [Link]

-

PubChem. Ethyl quinuclidine-3-carboxylate hydrochloride. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. guidechem.com [guidechem.com]

- 3. Ethyl quinuclidine-3-carboxylate | C10H17NO2 | CID 5152616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl Quinuclidine-3-Carboxylate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Ethyl quinuclidine-3-carboxylate hydrochloride | C10H18ClNO2 | CID 17387166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

A Technical Guide to Ethyl 3-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of ethyl 3-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate, a pivotal intermediate in synthetic organic and medicinal chemistry. We will explore its chemical identity, synthesis, and significant role in the development of novel therapeutics.

Nomenclature and Physicochemical Properties

The compound commonly known as "Ethyl 3-oxoquinuclidine-2-carboxylate" is systematically named according to IUPAC nomenclature as ethyl 3-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate .[1][2] The quinuclidine core, a bicyclic amine, imparts unique three-dimensional structural features to molecules, making it a valuable scaffold in drug design.

A summary of its key physicochemical properties is presented in the table below:

| Property | Value |

| Molecular Formula | C₁₀H₁₅NO₃ |

| Molecular Weight | 197.23 g/mol |

| IUPAC Name | ethyl 3-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate |

| InChI Key | ZJSQPPLVZFFPOW-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1C(=O)C2CCN1CC2 |

| PubChem CID | 417650 |

Synthesis and Reaction Mechanisms

The primary synthetic route to ethyl 3-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate involves the Dieckmann condensation, an intramolecular cyclization of a diester to form a β-keto ester.[3] This reaction is a cornerstone of cyclic compound synthesis in organic chemistry.

Synthetic Workflow

The synthesis commences with the esterification of isonipecotic acid, followed by N-alkylation with an appropriate chloroacetate, and culminates in the Dieckmann condensation to yield the target quinuclidine derivative.[3]

Caption: Synthetic workflow for ethyl 3-oxoquinuclidine-2-carboxylate.

Experimental Protocol: Dieckmann Condensation

The following is a generalized protocol for the Dieckmann condensation step:[3]

-

Reactant Preparation: Dissolve the precursor, ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate, in a suitable anhydrous solvent (e.g., toluene, THF).

-

Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as potassium tert-butoxide portion-wise at a controlled temperature (often 0 °C to room temperature). The choice of base and solvent is critical to optimize the yield and minimize side reactions.

-

Reaction Monitoring: Stir the reaction mixture at an elevated temperature (reflux) and monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Work-up: Upon completion, cool the reaction mixture and quench with an acidic solution (e.g., dilute HCl) to neutralize the excess base and protonate the enolate intermediate.

-

Extraction and Purification: Extract the product into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography or crystallization.

Reaction Mechanism

The Dieckmann condensation proceeds via the formation of a carbanion intermediate, which then undergoes an intramolecular nucleophilic attack to form a cyclic β-keto ester.

Caption: Mechanism of the Dieckmann condensation.

Applications in Medicinal Chemistry and Drug Development

The quinuclidine scaffold is a privileged structure in medicinal chemistry due to its rigid conformation and basic nitrogen atom, which can be protonated at physiological pH, enabling interactions with biological targets. Ethyl 3-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate serves as a key building block for the synthesis of a variety of biologically active molecules.

The quinuclidine ring system is a core component in several therapeutic agents, including those with antiarrhythmic, antibacterial, and anticholinergic properties. For instance, derivatives of the quinuclidine ring are found in drugs like umeclidinium bromide, a long-acting muscarinic antagonist used in the treatment of chronic obstructive pulmonary disease (COPD).[4]

Furthermore, the keto-ester functionality of ethyl 3-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate allows for a wide range of chemical modifications, making it a versatile starting material for the synthesis of compound libraries for high-throughput screening in drug discovery programs.[3] The development of novel antiallergy agents has also utilized quinoline-based structures derived from related precursors.[5]

Spectroscopic Characterization

The structural elucidation of ethyl 3-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate is typically achieved through a combination of spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the ethyl group (a triplet and a quartet), as well as complex multiplets for the protons of the bicyclic quinuclidine ring system.

-

¹³C NMR: The carbon NMR spectrum would show distinct resonances for the carbonyl carbons of the ketone and the ester, the carbons of the ethyl group, and the carbons of the quinuclidine framework.

-

IR Spectroscopy: The infrared spectrum would display strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Conclusion

Ethyl 3-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate is a molecule of significant interest to the scientific community, particularly those involved in synthetic and medicinal chemistry. Its efficient synthesis via the Dieckmann condensation and the versatility of its chemical functionalities make it an invaluable intermediate for the construction of complex, biologically active molecules. The rigid quinuclidine scaffold it possesses continues to be a fruitful area of exploration in the quest for novel therapeutics.

References

-

PubChem. Ethyl 3-oxoquinuclidine-2-carboxylate. National Center for Biotechnology Information. [Link][1]

-

ResearchGate. Streamlined synthesis of 3-azabicyclo [2.2.2] oct-3-one hydrochloride: enhanced and simplified approach. [Link][3]

-

Google Patents. Chemical process. [4]

-

Althuis, T. H., Moore, P. F., & Hess, H. J. (1979). Development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a new prototype with oral antiallergy activity. Journal of Medicinal Chemistry, 22(1), 44–48. [Link][5]

Sources

- 1. PubChemLite - Ethyl 3-oxoquinuclidine-2-carboxylate (C10H15NO3) [pubchemlite.lcsb.uni.lu]

- 2. jk-sci.com [jk-sci.com]

- 3. researchgate.net [researchgate.net]

- 4. US20160159786A1 - Chemical process - Google Patents [patents.google.com]

- 5. Development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a new prototype with oral antiallergy activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Ethyl 3-oxoquinuclidine-2-carboxylate: A Keystone Intermediate in Modern Drug Discovery

Abstract

The quinuclidine nucleus is a privileged scaffold in medicinal chemistry, imparting unique three-dimensional structure and desirable physicochemical properties to a host of biologically active molecules.[1] Ethyl 3-oxoquinuclidine-2-carboxylate represents a critical, versatile intermediate for the elaboration of this bicyclic framework into more complex pharmaceutical agents. This guide provides an in-depth examination of the predominant synthetic strategy for accessing this key building block: the intramolecular Dieckmann condensation. We will dissect the synthesis of the requisite acyclic diester precursor and the subsequent cyclization, offering not only detailed experimental protocols but also a nuanced discussion of the underlying mechanistic principles and the rationale governing the selection of reagents and reaction conditions. This document is intended to serve as a practical and authoritative resource for researchers and process chemists engaged in the synthesis of quinuclidine-based therapeutics.

The Strategic Importance of the Quinuclidine Scaffold

The 1-azabicyclo[2.2.2]octane system, commonly known as the quinuclidine ring, is a recurring motif in a diverse array of natural products and synthetic drugs.[1] Its rigid, cage-like structure provides a well-defined orientation for appended functional groups, enabling precise interactions with biological targets. Furthermore, the basic nitrogen atom at the bridgehead position is often crucial for receptor binding and can be leveraged to modulate aqueous solubility and pharmacokinetic profiles. Consequently, quinuclidine derivatives have found application as anti-cancer, anti-inflammatory, and central nervous system stimulating agents.[1] The synthesis of functionalized quinuclidines, therefore, remains a topic of significant interest in the drug development community.

The Dieckmann Condensation: A Cornerstone in Quinuclidine Synthesis

The construction of the quinuclidine ring system is most efficiently achieved through an intramolecular cyclization strategy. The Dieckmann condensation, an intramolecular variant of the Claisen condensation, stands as the classic and most reliable method for this transformation.[2][3] This base-catalyzed reaction converts a suitable acyclic diester into a cyclic β-keto ester, in this case, forming the six-membered piperidine ring of the quinuclidine core.[4][5]

The overall synthetic approach can be logically divided into two key stages:

-

Synthesis of the Diester Precursor: Preparation of ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate.

-

Intramolecular Cyclization: The Dieckmann condensation of the diester to yield the target ethyl 3-oxoquinuclidine-2-carboxylate.

Below is a graphical representation of this two-stage synthetic workflow.

Figure 1: High-level overview of the two-stage synthesis.

Stage 1: Synthesis of the Acyclic Diester Precursor

The successful execution of the Dieckmann condensation is contingent upon the availability of a high-purity acyclic diester precursor, namely ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate.[6] This intermediate is typically prepared via the N-alkylation of ethyl 4-piperidinecarboxylate with an ethyl haloacetate.

Mechanistic Rationale and Experimental Considerations

The core of this reaction is a standard SN2 substitution, wherein the nucleophilic secondary amine of the piperidine ring attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride leaving group. The choice of base is critical to deprotonate the resulting ammonium salt and drive the reaction to completion. A non-nucleophilic base such as potassium carbonate is often employed to prevent side reactions. The solvent should be polar aprotic, like acetonitrile or DMF, to solubilize the reactants and facilitate the SN2 mechanism.

Detailed Experimental Protocol: Synthesis of Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate

-

Materials:

-

Ethyl 4-piperidinecarboxylate (1.0 equiv.)

-

Ethyl chloroacetate (1.1 equiv.)

-

Anhydrous potassium carbonate (2.0 equiv.)

-

Acetonitrile (anhydrous)

-

-

Procedure:

-

To a solution of ethyl 4-piperidinecarboxylate in anhydrous acetonitrile, add anhydrous potassium carbonate.

-

Stir the suspension vigorously at room temperature.

-

Add ethyl chloroacetate dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate as a colorless oil.[7]

-

Stage 2: The Dieckmann Condensation for Bicyclic Ring Formation

With the acyclic diester in hand, the pivotal intramolecular cyclization can be undertaken. The Dieckmann condensation is a powerful ring-forming reaction that proceeds under basic conditions.[3]

The Mechanism of the Dieckmann Condensation

The mechanism of the Dieckmann condensation is analogous to the intermolecular Claisen condensation and involves the following key steps:[5]

-

Enolate Formation: A strong, non-nucleophilic base, such as sodium ethoxide or potassium tert-butoxide, abstracts an acidic α-proton from one of the ester moieties to form an enolate.

-

Intramolecular Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the other ester group within the same molecule. This results in the formation of a cyclic tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide leaving group.

-

Deprotonation of the β-Keto Ester: The product, a β-keto ester, has a highly acidic proton between the two carbonyl groups. The ethoxide generated in the previous step rapidly deprotonates the β-keto ester, forming a resonance-stabilized enolate. This final deprotonation step is thermodynamically favorable and serves to drive the reaction to completion.

-

Acidic Workup: A final acidic workup is required to protonate the enolate and yield the neutral β-keto ester product.

The following diagram illustrates the mechanistic pathway of the Dieckmann condensation for the synthesis of ethyl 3-oxoquinuclidine-2-carboxylate.

Figure 2: Mechanism of the Dieckmann Condensation.

Critical Parameters and Causality in Experimental Design

-

Choice of Base: The base used must be strong enough to deprotonate the α-carbon of the ester. Sodium ethoxide is a common choice, as the ethoxide generated upon reaction is identical to the ester's alkoxy group, thus preventing transesterification side reactions. For sterically hindered substrates or to favor kinetic control, a bulkier base like potassium tert-butoxide may be employed.

-

Solvent: The reaction is typically carried out in an aprotic solvent such as toluene or THF to avoid side reactions of the strong base with a protic solvent.

-

Temperature: The reaction is often initiated at room temperature and may be heated to drive it to completion. The optimal temperature will depend on the specific substrate and base used.

-

Anhydrous Conditions: It is imperative that the reaction is carried out under strictly anhydrous conditions, as any water present will quench the strong base and inhibit the reaction.

Detailed Experimental Protocol: Synthesis of Ethyl 3-oxoquinuclidine-2-carboxylate

-

Materials:

-

Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate (1.0 equiv.)

-

Sodium ethoxide (1.1 equiv.)

-

Toluene (anhydrous)

-

Aqueous HCl (for workup)

-

-

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate in anhydrous toluene.

-

Add sodium ethoxide portion-wise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of aqueous HCl until the solution is acidic.

-

Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or crystallization to afford ethyl 3-oxoquinuclidine-2-carboxylate.

-

Quantitative Data Summary

| Reaction Stage | Key Reactants | Key Reagents | Solvent | Typical Yield |

| Precursor Synthesis | Ethyl 4-piperidinecarboxylate, Ethyl chloroacetate | K₂CO₃ | Acetonitrile | >90% |

| Dieckmann Condensation | Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate | NaOEt | Toluene | 70-85% |

Conclusion and Future Outlook

The synthesis of ethyl 3-oxoquinuclidine-2-carboxylate via the Dieckmann condensation is a robust and well-established method for accessing this valuable building block. A thorough understanding of the reaction mechanism and careful control of the experimental parameters are key to achieving high yields and purity. As the demand for novel therapeutics containing the quinuclidine scaffold continues to grow, efficient and scalable syntheses of key intermediates like ethyl 3-oxoquinuclidine-2-carboxylate will remain of paramount importance to the pharmaceutical industry. Future research may focus on the development of catalytic or asymmetric variants of this transformation to further enhance its efficiency and expand its utility.

References

-

MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). Thesis: Synthesis and Reactions of Quinuclidine Derivatives. Retrieved from [Link]

- Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3), 127.

- Google Patents. (n.d.). CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate.

-

PharmaCompass. (n.d.). Ethyl Quinuclidine-3-Carboxylate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

-

YouTube. (2018, May 10). Dieckmann Condensation Reaction Mechanism. Retrieved from [Link]

- Google Patents. (n.d.). WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.

-

J&K Scientific LLC. (n.d.). Ethyl 3-oxoquinuclidine-2-carboxylate | 34286-16-3. Retrieved from [Link]

-

European Patent Office. (n.d.). EP3215489A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters. Retrieved from [Link]

- Royal Society of Chemistry. (1999). Quinuclidine derivatives as structure directing agents for the synthesis of boron containing zeolites.

-

Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

- Chinese Chemical Society. (2019).

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

- Althuis, T. H., Moore, P. F., & Hess, H. J. (1979). Development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a new prototype with oral antiallergy activity. Journal of Medicinal Chemistry, 22(1), 44-48.

- ACG Publications. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties.

-

MDPI. (n.d.). Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

- ACS Publications. (1986). Quinuclidine chemistry. 2. Synthesis and antiinflammatory properties of 2-substituted benzhydryl-3-quinuclidinols. Journal of Medicinal Chemistry, 29(6), 891-906.

-

ChemBK. (2024, April 10). ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate. Retrieved from [Link]

-

PMC. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Retrieved from [Link]

-

YouTube. (2019, January 14). Dieckmann condensation. Retrieved from [Link]

-

ResearchGate. (2014). ChemInform Abstract: Ethyl Coumarin-3-carboxylate: Synthesis and Chemical Properties. Retrieved from [Link]

-

OpenStax. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved from [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Dieckmann Condensation [organic-chemistry.org]

- 4. m.youtube.com [m.youtube.com]

- 5. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]

- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 7. chembk.com [chembk.com]

The Cornerstone of Quinuclidine Synthesis: A Technical Guide to Ethyl 3-Oxoquinuclidine-2-carboxylate

An In-depth Analysis for Researchers and Medicinal Chemists

The quinuclidine scaffold, a rigid bicyclic structure, is a privileged motif in medicinal chemistry, appearing in a range of pharmaceuticals that target the central nervous system. Its conformational rigidity allows for precise presentation of pharmacophoric elements, making it a highly sought-after building block in drug design. At the heart of many synthetic routes towards functionalized quinuclidines lies Ethyl 3-oxoquinuclidine-2-carboxylate (IUPAC: Ethyl 3-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate), a versatile β-keto ester intermediate. This guide provides a detailed exploration of its synthesis, underlying chemical principles, and its pivotal role in the development of therapeutic agents.

Strategic Importance in Drug Discovery

Ethyl 3-oxoquinuclidine-2-carboxylate serves as a critical precursor for a variety of more complex quinuclidine derivatives. The presence of both a ketone and an ester functional group provides multiple reaction handles for further chemical modification. A prime example of its utility is in the synthesis of 3-quinuclidinone, a key starting material for the production of cevimeline , a muscarinic M1 and M3 receptor agonist used to treat xerostomia (dry mouth) associated with Sjögren's syndrome.[1][2] The inherent structure of this β-keto ester allows for straightforward decarboxylation to yield the corresponding ketone, highlighting its strategic value in simplifying synthetic pathways to important pharmaceutical intermediates.[3]

The Synthetic Keystone: The Dieckmann Condensation

The construction of the quinuclidine ring system in this context is classically achieved through an intramolecular Claisen condensation, more specifically, a Dieckmann cyclization .[3][4] This powerful reaction transforms a linear diester into a cyclic β-keto ester through the action of a strong base.

The Underlying Mechanism: A Stepwise Analysis

The Dieckmann condensation proceeds through a well-established mechanism:

-

Enolate Formation: A strong alkoxide base, typically sodium ethoxide to prevent transesterification, abstracts an acidic α-proton from one of the ester groups of the acyclic precursor. This deprotonation is the rate-determining step and results in the formation of a nucleophilic enolate.

-

Intramolecular Nucleophilic Acyl Substitution: The newly formed enolate attacks the electrophilic carbonyl carbon of the second ester group within the same molecule. This forms a cyclic tetrahedral intermediate.

-

Ring Closure and Reformation of the Carbonyl: The tetrahedral intermediate collapses, expelling an ethoxide leaving group and forming the cyclic β-keto ester.

-

Irreversible Deprotonation (Driving Force): The resulting β-keto ester has a highly acidic proton situated between the two carbonyl groups. The expelled ethoxide rapidly deprotonates this position, forming a resonance-stabilized enolate. This final deprotonation is thermodynamically favorable and drives the reaction to completion.

-

Acidic Workup: A final acidic workup is required to protonate the enolate and yield the neutral Ethyl 3-oxoquinuclidine-2-carboxylate product.

Caption: Overall synthetic workflow.

Experimental Protocol: A Self-Validating System

The following protocol outlines a representative synthesis of Ethyl 3-oxoquinuclidine-2-carboxylate. The integrity of the process is ensured by including in-process controls and final product characterization.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Notes |

| N-Benzyl-bis(2-ethoxycarbonylethyl)amine | N/A | Varies | Acyclic Diester Precursor |

| Sodium Ethoxide | 917-54-4 | 68.05 | Anhydrous, freshly prepared or purchased |

| Toluene | 108-88-3 | 92.14 | Anhydrous |

| Hydrochloric Acid (concentrated) | 7647-01-0 | 36.46 | For acidic workup |

| Diethyl Ether | 60-29-7 | 74.12 | For extraction |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | For drying |

Step-by-Step Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with anhydrous toluene.

-

Addition of Base: Sodium ethoxide (1.1 equivalents) is added to the toluene, and the suspension is stirred under a nitrogen atmosphere.

-

Addition of Precursor: The acyclic diester precursor, N-benzyl-bis(2-ethoxycarbonylethyl)amine (1.0 equivalent), dissolved in a minimal amount of anhydrous toluene, is added dropwise to the stirred suspension of sodium ethoxide at room temperature.

-

Causality Insight: The slow addition controls the initial exothermic reaction and prevents side reactions. Toluene is a suitable high-boiling, non-protic solvent for this condensation.

-

-

Reaction: The reaction mixture is heated to reflux (approximately 110°C) and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: After completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing ice and water. The mixture is acidified to a pH of approximately 5-6 with concentrated hydrochloric acid.

-

Causality Insight: The acidic workup protonates the enolate formed during the reaction, yielding the neutral β-keto ester.

-

-

Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield Ethyl 3-oxoquinuclidine-2-carboxylate as a clear oil or low-melting solid.

Characterization and Quality Control

The identity and purity of the synthesized Ethyl 3-oxoquinuclidine-2-carboxylate must be confirmed through rigorous analytical techniques.

Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl ester protons (a triplet and a quartet), and complex multiplets for the protons of the bicyclic quinuclidine ring system. |

| ¹³C NMR | Resonances for the two carbonyl carbons (ketone and ester), the carbons of the ethyl group, and the distinct carbons of the quinuclidine scaffold. |

| Infrared (IR) | Strong absorption bands for the C=O stretching of the ketone (around 1725 cm⁻¹) and the ester (around 1745 cm⁻¹). |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound. Early studies have investigated the mass spectra of this class of molecules. [5] |

Purity Analysis:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm both purity and molecular weight.

Conclusion and Future Outlook

The synthesis of Ethyl 3-oxoquinuclidine-2-carboxylate via the Dieckmann cyclization is a robust and well-established method for creating a foundational building block in medicinal chemistry. Its strategic importance is underscored by its role in the synthesis of approved drugs like cevimeline. As the demand for novel therapeutics targeting the central nervous system continues to grow, the development of efficient and stereoselective syntheses of quinuclidine derivatives will remain a key area of research. [6]Ethyl 3-oxoquinuclidine-2-carboxylate is poised to continue its role as a pivotal intermediate in these endeavors, enabling the exploration of new chemical space and the discovery of next-generation medicines.

References

- Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol Under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3), 127.

-

Zhang, W., et al. (2019). Highly Diastereo- and Enantioselective Synthesis of Quinuclidine Derivatives by an Iridium-Catalyzed Intramolecular Allylic Dearomatization Reaction. CCS Chemistry, 1, 214-224. Available at: [Link]

-

Chavakula, R. (n.d.). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chem Ind J. Available at: [Link]

-

Organic Syntheses. (n.d.). 3-quinuclidone hydrochloride. Available at: [Link]

-

Ermakov, A. I., et al. (1972). Application of mass spectrometry in structural and stereochemical investigations. Chemistry of Heterocyclic Compounds, 5(9), 1269-1273. Available at: [Link]

-

Wikipedia. (n.d.). Quinuclidone. Available at: [Link]

-

Sorbera, L. A., & Castañer, J. (n.d.). Cevimeline Hydrochloride. Drugs of the Future. Available at: [Link]

Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinuclidine scaffold, a rigid bicyclic amine, is a privileged structure in medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties to a wide range of therapeutic agents. This technical guide focuses on a key derivative, ethyl 3-oxoquinuclidine-2-carboxylate, and its related compounds. We delve into the synthetic strategies for accessing this core, with a particular emphasis on the Dieckmann condensation, and provide a comprehensive overview of its chemical properties and spectral characterization. Furthermore, this guide explores the burgeoning therapeutic applications of 3-oxoquinuclidine derivatives, discussing their structure-activity relationships and interactions with various biological targets. This document aims to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics based on the versatile quinuclidine framework.

Introduction: The Significance of the Quinuclidine Scaffold

The quinuclidine motif, a conformationally constrained azabicyclo[2.2.2]octane system, has garnered significant attention in drug discovery due to its unique three-dimensional structure.[1] This rigidity can lead to higher binding affinities and selectivities for biological targets compared to more flexible aliphatic amines. The incorporation of the quinuclidine core has been instrumental in the development of drugs targeting a variety of receptors and enzymes.[1]

Among the various functionalized quinuclidines, those bearing a ketone at the 3-position and a carboxylate at the 2-position, such as ethyl 3-oxoquinuclidine-2-carboxylate, represent a particularly interesting class of compounds. The presence of the β-ketoester functionality provides a versatile handle for further chemical modifications, allowing for the exploration of diverse chemical space and the fine-tuning of biological activity. These derivatives have shown promise in a range of therapeutic areas, including as anti-cancer, anti-inflammatory, and central nervous system stimulating agents.[1][2]

This guide will provide a detailed examination of the synthesis, characterization, and medicinal chemistry applications of ethyl 3-oxoquinuclidine-2-carboxylate and its analogs, offering insights for the rational design of next-generation therapeutic agents.

Synthesis of the Core Scaffold: The Dieckmann Condensation

The primary and most efficient method for the synthesis of the 3-oxoquinuclidine-2-carboxylate core is the intramolecular Dieckmann condensation of a suitably substituted piperidine diester.[3] This base-catalyzed reaction is a powerful tool for the formation of five- and six-membered rings.[3][4]

dot

Caption: Synthetic workflow for Ethyl 3-oxoquinuclidine-2-carboxylate.

Causality Behind Experimental Choices

The choice of a strong base, such as sodium ethoxide (NaOEt) in an anhydrous alcohol solvent, is critical for the success of the Dieckmann condensation. The base serves to deprotonate the α-carbon of one of the ester groups, generating a nucleophilic enolate. The intramolecular nature of the subsequent attack on the other ester carbonyl is entropically favored, leading to the formation of the bicyclic ring system. Anhydrous conditions are essential to prevent the hydrolysis of the ester functionalities and the quenching of the enolate intermediate.

Detailed Experimental Protocol: Synthesis of Ethyl 3-oxoquinuclidine-2-carboxylate

Materials:

-

Diethyl 1-(ethoxycarbonylmethyl)piperidine-2-carboxylate

-

Sodium metal

-

Anhydrous ethanol

-

Dry toluene

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add freshly cut sodium metal to anhydrous ethanol at 0 °C. Allow the reaction to proceed until all the sodium has dissolved.

-

Dieckmann Condensation: To the freshly prepared sodium ethoxide solution, add a solution of diethyl 1-(ethoxycarbonylmethyl)piperidine-2-carboxylate in dry toluene dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench with a dilute aqueous solution of hydrochloric acid until the pH is neutral.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[4]

Physicochemical and Spectroscopic Characterization

The structural elucidation of ethyl 3-oxoquinuclidine-2-carboxylate and its derivatives relies on a combination of spectroscopic techniques.

| Property | Value | Source |

| Molecular Formula | C10H15NO3 | - |

| Molecular Weight | 197.23 g/mol | - |

| Appearance | Colorless to pale yellow oil or solid | - |

| IUPAC Name | ethyl 3-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as complex multiplets for the protons of the quinuclidine ring system. The chemical shifts and coupling constants of the bridgehead protons and the proton at the 2-position are particularly diagnostic.

-

¹³C NMR: The carbon NMR spectrum will display signals for the two carbonyl carbons (ketone and ester), the carbons of the ethyl group, and the distinct carbons of the quinuclidine scaffold.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone (typically around 1720-1740 cm⁻¹) and the ester (around 1735-1750 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) appearing at the expected m/z value. Fragmentation patterns can provide further structural information.

Structure-Activity Relationships (SAR) and Therapeutic Applications

The 3-oxoquinuclidine-2-carboxylate scaffold serves as a versatile platform for the development of a wide array of biologically active molecules. The exploration of structure-activity relationships (SAR) is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

dot

Caption: Key modification points for SAR studies.

Anticancer Activity

Derivatives of the quinuclidin-3-one core have demonstrated significant anti-proliferative activity against various cancer cell lines.[2] Modifications at the 2-position, such as the introduction of substituted benzamide moieties, have led to potent analogs. These compounds are thought to exert their effects through mechanisms such as the induction of apoptosis.[2]

Central Nervous System (CNS) Applications

The rigid quinuclidine framework is a well-established scaffold for ligands of various CNS receptors, including muscarinic and nicotinic acetylcholine receptors. The 3-oxo functionality can be a key interaction point within the receptor binding pocket, and modifications to the 2-carboxylate can modulate subtype selectivity and pharmacokinetic properties, such as blood-brain barrier penetration.

Conclusion and Future Perspectives

Ethyl 3-oxoquinuclidine-2-carboxylate is a valuable and versatile building block in medicinal chemistry. Its synthesis via the Dieckmann condensation is well-established, providing a reliable route to this important scaffold. The functional handles present in this molecule offer numerous opportunities for the generation of diverse libraries of compounds for biological screening.

Future research in this area will likely focus on the development of more stereoselective synthetic methods to access enantiomerically pure derivatives, as the stereochemistry of the quinuclidine core is often critical for biological activity. Furthermore, the exploration of novel derivatizations and their evaluation against a wider range of biological targets will undoubtedly lead to the discovery of new and improved therapeutic agents. The insights provided in this technical guide are intended to facilitate these endeavors and contribute to the advancement of drug discovery programs based on the remarkable quinuclidine scaffold.

References

- This reference is not available in the provided search results.

-

Dieckmann Condensation. Wikipedia. [Link]

-

6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. [Link]

-

Synthesis and evaluation of novel quinuclidinone derivatives as potential anti-proliferative agents. ResearchGate. [Link]

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

-

A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry International Journal. [Link]

Sources

The Quinuclidine Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinuclidine nucleus, a bicyclic amine formally known as 1-azabicyclo[2.2.2]octane, represents a cornerstone scaffold in medicinal chemistry. Its unique three-dimensional structure, conformational rigidity, and basic nitrogen atom bestow upon it favorable physicochemical properties, rendering it a privileged core for interacting with a multitude of biological targets. This guide provides a comprehensive technical overview of the biological significance of the quinuclidine core, from its natural origins to its central role in the design and development of a diverse array of therapeutic agents. We will delve into the mechanistic underpinnings of quinuclidine-based drugs, explore detailed structure-activity relationships, and provide validated experimental protocols for the synthesis and biological evaluation of novel quinuclidine derivatives.

Introduction: The Enduring Significance of the Quinuclidine Scaffold

The quinuclidine core is a structurally fascinating and pharmacologically significant motif. It is a saturated bicyclic amine that can be conceptualized as a "tied-back" or conformationally constrained version of triethylamine.[1] This rigidity is a key determinant of its biological activity, as it reduces the entropic penalty upon binding to a receptor and presents a well-defined three-dimensional pharmacophore. The bridgehead nitrogen atom is basic (pKa of the conjugate acid is ~11.0) and is typically protonated at physiological pH, allowing for potent ionic interactions with biological targets.[1]

The quinuclidine scaffold is not merely a synthetic curiosity; it is found in a range of natural products, most notably the Cinchona alkaloids such as quinine and quinidine, which have been used for centuries to treat malaria.[1] This natural precedent has inspired medicinal chemists to explore the quinuclidine core as a versatile template for the development of new drugs targeting a wide array of receptors and enzymes. Its utility is so profound that it is considered a "privileged scaffold," a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.

This guide will systematically explore the multifaceted biological significance of the quinuclidine core, providing both foundational knowledge and practical insights for its application in drug discovery.

The Quinuclidine Core in Approved and Investigational Drugs: A Survey of Therapeutic Applications

The versatility of the quinuclidine scaffold is best illustrated by the number of approved drugs and clinical candidates that incorporate this core structure. These agents span a wide range of therapeutic areas, demonstrating the core's ability to be tailored to interact with diverse biological targets.

Anticholinergic Agents: Targeting Muscarinic Receptors

The quinuclidine core is a prominent feature in several potent and selective muscarinic receptor antagonists. These drugs are crucial in the management of conditions characterized by overactive cholinergic signaling, such as overactive bladder (OAB) and chronic obstructive pulmonary disease (COPD).

-

Solifenacin (Vesicare®): A competitive muscarinic receptor antagonist with a higher affinity for the M3 receptor subtype, which is primarily responsible for detrusor muscle contraction in the bladder.[2] By blocking M3 receptors, solifenacin reduces urinary urgency, frequency, and urge incontinence associated with OAB.[3][4]

-

Aclidinium Bromide (Tudorza® Pressair®): A long-acting muscarinic antagonist (LAMA) used in the maintenance treatment of COPD.[5][6] It exhibits kinetic selectivity for M3 over M2 receptors, leading to prolonged bronchodilation by relaxing the smooth muscle of the airways.[7][8][9]

The therapeutic efficacy of these agents stems from the quinuclidine core's ability to position key pharmacophoric groups in the correct orientation to interact with the muscarinic receptor binding pocket.

Serotonin 5-HT3 Receptor Antagonists: Combating Nausea and Vomiting

The quinuclidine moiety is also a key component of palonosetron, a second-generation serotonin 5-HT3 receptor antagonist.

-

Palonosetron (Aloxi®): Used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[10] It exhibits a high binding affinity for the 5-HT3 receptor and a significantly longer half-life compared to first-generation agents.[11] The 5-HT3 receptors are located on vagal nerve terminals in the gastrointestinal tract and in the chemoreceptor trigger zone in the brain; their blockade prevents the emetic reflex.[11][12] Interestingly, palonosetron has also been shown to induce G1 cell cycle arrest and autophagy in gastric cancer cells, suggesting potential anticancer applications.[13]

Nicotinic Acetylcholine Receptor (nAChR) Modulators: Targeting Neurological Disorders

The quinuclidine scaffold has been extensively investigated for its ability to modulate nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neurodegenerative diseases like Alzheimer's disease.

-

α7 nAChR Agonists and Positive Allosteric Modulators (PAMs): Quinuclidine benzamides have been identified as potent agonists of the α7 nAChR.[1][14][15] Furthermore, derivatives of 3-(pyridin-3-yloxy)quinuclidine have been developed as both agonists and positive allosteric modulators (PAMs) of α7 nAChRs.[16][17] These compounds are of interest for their potential to enhance cognitive function and provide neuroprotection in conditions like Alzheimer's disease.[18][19]

Other Therapeutic Areas

The applications of the quinuclidine core extend beyond the aforementioned areas:

-

Antimalarials: The foundational example is quinine , which is thought to interfere with the malaria parasite's ability to detoxify heme, leading to the accumulation of the toxic heme and parasite death.[20][21]

-

Muscarinic Agonists: Cevimeline (Evoxac®) is a muscarinic agonist with high affinity for M1 and M3 receptors, used to treat dry mouth in Sjögren's syndrome by stimulating salivary gland secretion.[22][23][24][25]

-

Anticancer Agents: The related quinoline scaffold is a well-established privileged structure in cancer drug discovery, with derivatives showing activity against targets like tyrosine kinases and topoisomerases.[26][27][28][29] Research into quinuclidinone derivatives has also revealed potential anti-proliferative agents.

-

Squalene Synthase Inhibitors: Quinuclidine derivatives incorporating phenothiazine moieties have been synthesized and shown to be potent inhibitors of squalene synthase, an enzyme involved in cholesterol biosynthesis, demonstrating potential as hypocholesterolemic agents.[30]

-

Anti-inflammatory, Antiviral, and Cardiovascular Applications: The broader quinoline scaffold, a close structural relative, has shown promise in the development of anti-inflammatory, antiviral, and cardiovascular drugs, suggesting further avenues of exploration for quinuclidine-based compounds.[7][9][13][15][19][22][24][28]

The following table summarizes the key therapeutic applications of drugs containing the quinuclidine core:

| Drug/Compound Class | Therapeutic Area | Mechanism of Action | Key Target(s) |

| Solifenacin | Urology (Overactive Bladder) | Competitive Antagonist | Muscarinic M3 Receptor |

| Aclidinium Bromide | Pulmonology (COPD) | Long-Acting Competitive Antagonist | Muscarinic M3 Receptor |

| Palonosetron | Oncology/Anesthesiology (Nausea/Vomiting) | Antagonist | Serotonin 5-HT3 Receptor |

| Cevimeline | Rheumatology (Sjögren's Syndrome) | Agonist | Muscarinic M1 & M3 Receptors |

| Quinine | Infectious Disease (Malaria) | Heme Detoxification Inhibition | Plasmodium falciparum |

| Quinuclidine Benzamides | Neurology (Cognitive Disorders) | Agonist/Positive Allosteric Modulator | Nicotinic α7 Receptor |

| Phenothiazine-Quinuclidines | Cardiovascular (Hypercholesterolemia) | Enzyme Inhibitor | Squalene Synthase |

Structure-Activity Relationships (SAR) of the Quinuclidine Core

The biological activity of quinuclidine derivatives can be finely tuned by modifying the core and its substituents. Understanding these structure-activity relationships is crucial for the rational design of new and improved therapeutic agents.

Muscarinic Receptor Antagonists

For muscarinic antagonists, the quinuclidine nitrogen serves as a key cationic center that interacts with a conserved aspartate residue in the receptor's binding pocket. The SAR is heavily influenced by the substituents on the quinuclidine ring, typically at the 3-position. Large, hydrophobic ester or ether linkages at this position are often required for high affinity. The stereochemistry at the 3-position is also critical, with one enantiomer often exhibiting significantly higher potency.

Nicotinic α7 Receptor Modulators

In the case of α7 nAChR agonists, such as the quinuclidine benzamides, the 3-aminoquinuclidine moiety is crucial for activity. The stereochemistry of the amino group is a key determinant of potency, with the (R)-enantiomer being preferred for α7 agonism, in contrast to the 5-HT3 receptor where the (S)-enantiomer is more potent.[1] This highlights the subtle structural nuances that govern selectivity between homologous receptors. For PAMs, modifications to the ether-linked side chain can convert an agonist into a modulator that enhances the effect of the endogenous ligand, acetylcholine.[16][17]

The following diagram illustrates the general pharmacophore for quinuclidine-based muscarinic antagonists and nicotinic α7 agonists.

Caption: Synthetic workflow for the preparation of 3-quinuclidinone hydrochloride.

Biological Evaluation: In Vitro Assays

This assay determines the affinity of a test compound for muscarinic receptors by measuring its ability to compete with a radiolabeled ligand.

Step-by-Step Protocol:

-

Membrane Preparation: Homogenize tissue or cells expressing the target muscarinic receptor subtype in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the membranes in an appropriate assay buffer. [4]2. Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium. [4]4. Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter, which traps the membrane-bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand. [4]5. Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. [17][21]2. Compound Treatment: Treat the cells with various concentrations of the quinuclidine derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated cells as controls.

-

MTT Addition: Add a sterile MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. [21]Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals. [17][21]5. Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

This technique allows for the direct measurement of ion channel activity in response to the application of a test compound.

Step-by-Step Protocol:

-

Cell Preparation: Use cultured cells stably expressing the nicotinic receptor subtype of interest.

-

Whole-Cell Recording: Establish a whole-cell patch-clamp configuration by forming a high-resistance seal between a glass micropipette and the cell membrane, and then rupturing the membrane patch to gain electrical access to the cell's interior.

-

Compound Application: Apply the test quinuclidine derivative to the cell via a perfusion system while holding the cell membrane at a constant voltage (voltage-clamp mode).

-

Current Measurement: Record the ion currents flowing through the nicotinic receptor channels in response to the compound. For agonists, this will be an inward current. For PAMs, the compound will be co-applied with a low concentration of acetylcholine to observe potentiation of the current.

-

Data Analysis: Analyze the amplitude, kinetics, and concentration-dependence of the recorded currents to characterize the pharmacological properties of the test compound.